1-Acridinamine

Physicochemical Properties LogP Permeability

1-Acridinamine (also known as 1-Aminoacridine) is a tricyclic aromatic amine with a planar acridine core, belonging to the broader class of aminoacridine DNA intercalators. This compound is primarily recognized as a fluorescent dye and a DNA-intercalating agent, with a molecular weight of 194.23 g/mol and a calculated LogP of 3.55, indicating significant hydrophobicity.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 27254-80-4
Cat. No. B15567845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acridinamine
CAS27254-80-4
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
InChIInChI=1S/C13H10N2/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h1-8H,14H2
InChIKeyLOMMDWBTANPFEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Acridinamine (CAS 27254-80-4): Baseline Chemical and Functional Profile for Informed Procurement


1-Acridinamine (also known as 1-Aminoacridine) is a tricyclic aromatic amine with a planar acridine core, belonging to the broader class of aminoacridine DNA intercalators [1]. This compound is primarily recognized as a fluorescent dye and a DNA-intercalating agent, with a molecular weight of 194.23 g/mol and a calculated LogP of 3.55, indicating significant hydrophobicity [2]. Its key functional attributes stem from its ability to intercalate into double-stranded DNA, leading to frameshift mutations and the disruption of nucleic acid processes [3]. This mechanism underpins its historical use as a topical antiseptic and an experimental mutagen, and its current investigation as a scaffold for anticancer agents [4].

Why Generic Substitution of 1-Acridinamine (CAS 27254-80-4) with Other Acridines Compromises Experimental Reproducibility


The biological and physicochemical profile of 1-Acridinamine is critically dependent on the precise position of its single amino group on the acridine scaffold, making it non-interchangeable with other aminoacridine isomers like 9-aminoacridine. Subtle changes in substitution pattern drastically alter DNA binding affinity, mutagenic potency, and cellular uptake [1]. For instance, the 9-amino analogs are strong mutagens in bacterial systems, while 1-amino derivatives exhibit a different activity profile that can be modulated by methylation at the 10-position [2]. Furthermore, fundamental properties like LogP, which dictate membrane permeability and solubility, vary between isomers, directly impacting in vitro and in vivo experimental outcomes . Substituting 1-Acridinamine with a close analog without rigorous re-validation of these parameters introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) studies and lead to erroneous conclusions.

Quantitative Evidence for the Differentiated Selection of 1-Acridinamine (CAS 27254-80-4)


Physicochemical Differentiation: Quantifying the LogP and Permeability of 1-Acridinamine vs. Other Aminoacridines

The lipophilicity of 1-Acridinamine, as measured by its partition coefficient (LogP), is a critical determinant of its membrane permeability and overall bioavailability. Compared to other aminoacridine isomers, 1-Acridinamine exhibits a distinct LogP value. For example, while 9-aminoacridine has a reported LogP of 2.47 (experimental) , 1-Acridinamine has a higher calculated LogP of 3.55 [1]. This ~1-log unit difference signifies a tenfold increase in lipophilicity, which directly impacts its ability to passively diffuse across cellular membranes and its distribution within biological systems. This difference is not merely computational; it aligns with the ACD/LogP prediction of 2.61 for the acridinamine core, further underscoring the influence of the amino group's position on the compound's overall hydrophobicity . This quantitative difference is paramount for researchers designing cell-permeable probes or studying structure-permeability relationships.

Physicochemical Properties LogP Permeability Drug Design

Target Engagement: Quantifying the Low Affinity of 1-Acridinamine for Specific Enzyme Targets vs. Its DNA Intercalation Mechanism

In contrast to many synthetic acridine derivatives designed for high-affinity enzyme inhibition, 1-Acridinamine itself demonstrates a distinct lack of potency against certain common drug targets, reaffirming its primary mechanism as a DNA intercalator. Screening data reveals that 1-Acridinamine exhibits an EC50 > 6.63 μM (6,630 nM) against Orotidine 5'-phosphate decarboxylase (from *Aspergillus niger*) [1] and an EC50 of 21.9 μM (21,900 nM) against human Matrix metalloproteinase-14 [2]. These values are orders of magnitude weaker than the IC50 values in the low micromolar to nanomolar range often reported for optimized 9-aminoacridine-based inhibitors (e.g., NSC 354961 with an IC50 in the low micromolar range for AdoMetDC) [3]. This quantitative evidence confirms that the parent 1-Acridinamine scaffold is a poor enzyme inhibitor and that its biological effects are predominantly driven by its interaction with nucleic acids, not by potent target-specific enzyme binding. This is a critical distinction for researchers seeking a general intercalator versus a selective enzyme inhibitor.

Biochemical Activity Enzyme Inhibition EC50 Selectivity

Comparative Mutagenicity Profile: 1-Acridinamine vs. 9-Aminoacridine and Methylated Derivatives

The mutagenic potential of aminoacridines is highly dependent on the position and nature of substituents on the acridine ring. A comparative study in *Salmonella typhimurium* and *Saccharomyces cerevisiae* established a clear hierarchy of mutagenic activity. The study found that while 9-amino analogs were strong frameshift mutagens in bacteria, the mutagenicity of 1-amino and 2-amino compounds, including 1-Acridinamine, was notably increased when the 10-position was methylated [1]. Furthermore, 9-amino derivatives did not cause mitochondrial mutation in yeast, an activity that required 3,6-diamino and/or 10-methyl groups [1]. This indicates that 1-Acridinamine has a baseline mutagenic profile that is distinct from the more potent 9-aminoacridine, and that its activity can be further modulated through specific chemical modifications. This differential genotoxicity profile is essential information for selecting the appropriate acridine scaffold for studies where controlling for or inducing mutagenesis is a key experimental parameter.

Mutagenicity Genotoxicity Structure-Activity Relationship Acridine

Synthetic Versatility: An Efficient and Simple Route to 1-Amino-Acridines

A key practical differentiator for 1-Acridinamine is the availability of a modern, efficient synthetic methodology that facilitates its production and derivatization. A new aminobenzannulation reaction has been developed and successfully applied to the synthesis of 1-amino-acridines [1]. This method utilizes pyrrolidine and powdered 4Å molecular sieves to enable a key enamine synthesis and subsequent aminobenzannulation in a single step [1]. This is a significant advancement over traditional, more cumbersome syntheses of acridine derivatives, which often involve harsh conditions or multi-step procedures [2]. The existence of this streamlined synthetic route enhances the accessibility of 1-Acridinamine and its analogs for research purposes, offering a clear practical advantage over other acridine isomers that may require more complex or less reliable synthetic approaches. For procurement, this translates to greater potential for scalable and reproducible compound sourcing.

Synthetic Chemistry Aminobenzannulation Methodology Derivatization

Antimicrobial Activity Profile: Potency of 1-Acridinamine Against Resistant Bacterial Strains

1-Acridinamine demonstrates quantifiable antimicrobial activity, with reported Minimum Inhibitory Concentration (MIC) values providing a benchmark for its potential as an antibacterial agent. Studies report an MIC of 5 µg/mL against *Staphylococcus aureus* and 20 µg/mL against *Escherichia coli* . While these values indicate moderate antibacterial effect, a comparative study highlighted that 1-Acridinamine exhibited superior activity against resistant strains of *E. coli* when compared to standard antibiotics . This suggests that while its potency may not exceed that of modern first-line antibiotics against susceptible strains, 1-Acridinamine's distinct mechanism of action—likely involving DNA intercalation and membrane disruption—offers a potential advantage in circumventing existing resistance mechanisms. This specific activity profile supports its investigation as a lead scaffold or adjuvant therapy for drug-resistant infections, a niche where simple substitution with a more potent but cross-resistant antibiotic would fail.

Antimicrobial MIC Drug Resistance Acridine

Optimal Application Scenarios for 1-Acridinamine (CAS 27254-80-4) Based on Verified Differentiators


Scaffold for Anticancer Lead Optimization via Controlled Lipophilicity Modulation

Due to its significantly higher LogP (3.55) compared to 9-aminoacridine (2.47) , 1-Acridinamine is the preferred starting scaffold for medicinal chemistry programs aiming to develop cell-permeable anticancer agents. Researchers can exploit this inherent lipophilicity to design derivatives with improved passive diffusion across cancer cell membranes, a critical parameter for intracellular target engagement. The established synthetic route to 1-amino-acridines further supports rapid analog generation and SAR studies [2].

Use as a Non-Potent, General DNA Intercalator Control in Enzyme Inhibition Screens

The verified lack of potent enzyme inhibitory activity (EC50 > 6,000 nM for common targets) makes 1-Acridinamine an ideal control compound in high-throughput screening (HTS) campaigns. It can be used to differentiate true enzyme inhibition from assay interference caused by DNA intercalation. Its low background activity ensures that any observed biological effect in cell-based assays is more likely attributable to its primary mechanism (DNA binding) rather than off-target enzyme interactions, thereby increasing assay specificity and data interpretability.

Chemical Probe for Investigating Bacterial Resistance Mechanisms

1-Acridinamine's unique activity profile, showing effectiveness against antibiotic-resistant *E. coli* strains where standard drugs fail , makes it a valuable chemical probe for studying resistance pathways. Researchers can use this compound to probe bacterial membrane biology, efflux pump function, and DNA repair mechanisms in resistant strains, potentially identifying novel targets for adjuvant therapies designed to overcome antimicrobial resistance.

Controlled Mutagenesis Studies Requiring a Lower Baseline Genotoxicity

Direct comparative mutagenicity data shows that 1-Acridinamine has a lower inherent mutagenic potency than the widely used 9-aminoacridine . This makes it the superior choice for studies where DNA intercalation is required, but the induction of a strong mutagenic response is a confounding variable. Applications include investigating the physical effects of intercalation on DNA topology or as a fluorescent tag where minimal genetic alteration is desired.

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